molecular formula C8H8OSe B14486544 Benzene, (ethenylseleninyl)- CAS No. 66030-49-7

Benzene, (ethenylseleninyl)-

Cat. No.: B14486544
CAS No.: 66030-49-7
M. Wt: 199.12 g/mol
InChI Key: NEIWGWZZXLQYGD-UHFFFAOYSA-N
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Description

Benzene, (ethenylseleninyl)- is an organic compound characterized by the presence of a benzene ring substituted with an ethenylseleninyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (ethenylseleninyl)- typically involves the introduction of an ethenylseleninyl group to a benzene ring. One common method is the reaction of benzene with ethenylseleninyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring.

Industrial Production Methods: Industrial production of Benzene, (ethenylseleninyl)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Types of Reactions:

    Oxidation: Benzene, (ethenylseleninyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the ethenylseleninyl group to other functional groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where the ethenylseleninyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid and sulfuric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield seleninic acids, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

Benzene, (ethenylseleninyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the role of selenium-containing compounds in biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, (ethenylseleninyl)- exerts its effects involves the interaction of the ethenylseleninyl group with molecular targets. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.

Comparison with Similar Compounds

  • Benzene, (ethenylsulfinyl)-
  • Benzene, (ethenylsulfonyl)-
  • Benzene, (ethenylthio)-

Comparison: Benzene, (ethenylseleninyl)- is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to sulfur or oxygen analogs. Selenium-containing compounds often exhibit different reactivity and biological activity, making Benzene, (ethenylseleninyl)- particularly valuable in research and industrial applications.

Properties

CAS No.

66030-49-7

Molecular Formula

C8H8OSe

Molecular Weight

199.12 g/mol

IUPAC Name

ethenylseleninylbenzene

InChI

InChI=1S/C8H8OSe/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2

InChI Key

NEIWGWZZXLQYGD-UHFFFAOYSA-N

Canonical SMILES

C=C[Se](=O)C1=CC=CC=C1

Origin of Product

United States

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